molecular formula C19H18N2O2S B2610004 N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide CAS No. 1207007-96-2

N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide

Cat. No.: B2610004
CAS No.: 1207007-96-2
M. Wt: 338.43
InChI Key: MCBPDSASBJSFJZ-UHFFFAOYSA-N
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Description

N-(6-Methoxyquinolin-8-yl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a 6-methoxyquinoline scaffold linked to a propanamide chain with a phenylthio substituent. The quinoline moiety, particularly its 8-amino substitution, is a pharmacophoric motif known for interactions with biological targets such as enzymes and receptors . The phenylthioether (-SPh) group at the propanamide side chain introduces hydrophobicity and may modulate redox activity or serve as a hydrogen bond acceptor.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-15-12-14-6-5-10-20-19(14)17(13-15)21-18(22)9-11-24-16-7-3-2-4-8-16/h2-8,10,12-13H,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBPDSASBJSFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of recyclable catalysts could be employed to enhance efficiency and sustainability .

Scientific Research Applications

Anti-Cancer Activity

The compound has shown promise as an anti-cancer agent, particularly against various types of tumors. Research indicates that it can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound exhibits inhibitory activity against c-Met, a receptor tyrosine kinase implicated in cancer progression and metastasis. By blocking this receptor, the compound can reduce tumor size and prevent metastasis in various cancers, including lung, colon, and breast cancers .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound significantly reduce cell viability in neuroblastoma and breast adenocarcinoma cell lines. For instance, one study reported a reduction of 82% and 96% in the viability of SH-SY5Y and Kelly neuroblastoma cells, respectively .

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide has been identified as a potential inhibitor of angiogenesis.

  • Therapeutic Implications : The inhibition of vascular endothelial growth factor (VEGF) signaling pathways by this compound can lead to reduced vascular growth associated with tumors. This property is particularly beneficial in treating conditions characterized by excessive angiogenesis, such as diabetic retinopathy and age-related macular degeneration .

Treatment of Inflammatory Diseases

The compound's anti-inflammatory properties are also noteworthy. It has been suggested for use in treating various inflammatory conditions due to its ability to modulate immune responses.

  • Applications : The compound may be effective against conditions such as rheumatoid arthritis and psoriasis by reducing synovial inflammation and other inflammatory markers . Additionally, it has potential applications in treating diseases associated with vascular permeability and edema.

Summary Table of Applications

Application AreaSpecific ConditionsMechanism/Effect
Anti-CancerLung cancer, colon cancer, breast cancerc-Met inhibition; reduces tumor size and metastasis
Angiogenesis InhibitionDiabetic retinopathy, macular degenerationBlocks VEGF signaling; reduces pathological blood vessel formation
Inflammatory DiseasesRheumatoid arthritis, psoriasisModulates immune response; reduces inflammation

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Key Properties/Applications Reference
N-(6-Methoxyquinolin-8-yl)-3-(phenylthio)propanamide (Target Compound) 6-Methoxyquinoline 3-(Phenylthio)propanamide Hypothesized redox modulation due to -SPh group; potential enzyme inhibition -
2-Amino-N-(4-(2-tert-butyl-6-methoxy-5-(octyloxy)quinolin-8-ylamino)pentyl)-3-(1H-indol-2-yl)propanamide (122) 6-Methoxyquinoline Extended alkyl chain, indole, tert-butyl Enhanced lipophilicity; tested for broad-spectrum antimicrobial activity
(S)-2-(1,3-Dioxoisoindolin-2-yl)-N-(5-methoxyquinolin-8-yl)propanamide (1) 5-Methoxyquinoline Phthaloyl-protected amino acid Structural rigidity from phthaloyl group; used in Pd-catalyzed C–H activation studies
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline Pyrimidinylthio, chlorophenyl Thioether-linked heterocycles; potential kinase inhibition

Electronic and Steric Effects

  • Methoxy Positioning: The 6-methoxy group in the target compound vs. 5-methoxy in compound 1 alters electron density on the quinoline ring. 6-Methoxy may enhance π-stacking interactions compared to 5-substituted analogs.

Biological Activity

N-(6-methoxyquinolin-8-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its pharmacological significance, combined with a phenylthio group that enhances lipophilicity. This structural combination is hypothesized to improve the compound's interaction with biological targets, potentially leading to enhanced efficacy in various applications.

Structural Features Description
Quinoline Moiety Contributes to biological activity through interaction with enzymes and receptors.
Phenylthio Group Increases lipophilicity, aiding in membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or proteases.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial effects. For example, studies have evaluated the activity against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for related compounds .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study involving neuroblastoma cell lines showed that derivatives of quinoline compounds significantly reduced cell viability at micromolar concentrations . The mechanisms include:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • DNA intercalation

Case Studies

  • Neuroblastoma Treatment : In vitro studies demonstrated that analogues of this compound reduced the viability of neuroblastoma cells significantly compared to normal cells, indicating a potential therapeutic window for cancer treatment .
  • Antimicrobial Efficacy : A formulation based on similar quinoline derivatives was tested against Helicobacter pylori, showing promising results in overcoming antibiotic resistance when used in combination with standard treatments .

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